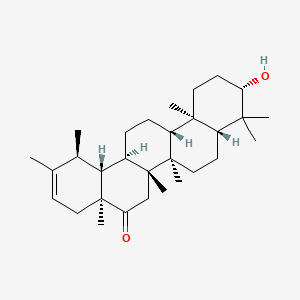
3|A-Hydroxytaraxast-20-en-16-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3|A-Hydroxytaraxast-20-en-16-one is a natural compound isolated from the eucalyptol/alcohol extract of Eucalyptus grandis Hill ex Maiden . This compound belongs to the class of triterpenoids, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3|A-Hydroxytaraxast-20-en-16-one typically involves the extraction from natural sources such as Eucalyptus leaves. The extraction process includes the use of solvents like benzene and alcohol . The compound can also be synthesized through various organic reactions, although detailed synthetic routes are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves the collection of Eucalyptus leaves, followed by solvent extraction and purification steps to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3|A-Hydroxytaraxast-20-en-16-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the triterpenoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes.
Applications De Recherche Scientifique
3|A-Hydroxytaraxast-20-en-16-one has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mécanisme D'action
The mechanism of action of 3|A-Hydroxytaraxast-20-en-16-one involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. It exerts its effects by binding to specific proteins and altering their function, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
- 3|A-Hydroxytaraxast-20-en-22-one
- Lupeol
- Alpha-amyrin
Comparison: 3|A-Hydroxytaraxast-20-en-16-one is unique due to its specific structural features and biological activities. Compared to similar compounds like lupeol and alpha-amyrin, it has distinct functional groups that contribute to its unique properties. For instance, the presence of a hydroxyl group at the 3-position and a ketone group at the 16-position differentiates it from other triterpenoids .
Propriétés
Formule moléculaire |
C30H48O2 |
|---|---|
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,2,4a,6a,6b,9,9,12a-octamethyl-1,4,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydropicen-5-one |
InChI |
InChI=1S/C30H48O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-23,25,31H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,25-,27+,28-,29-,30-/m1/s1 |
Clé InChI |
KITFRXICXBNQTD-CIBVFLNMSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC(=O)[C@]2(CC=C1C)C)C)C)(C)C)O)C |
SMILES canonique |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(=O)C2(CC=C1C)C)C)C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)


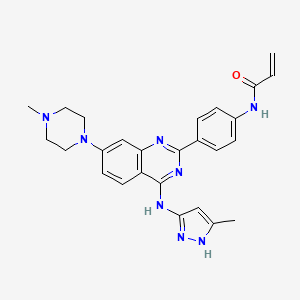
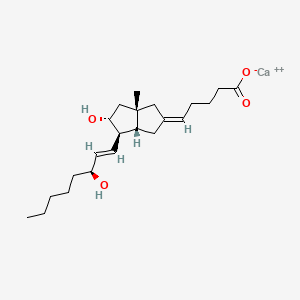
![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
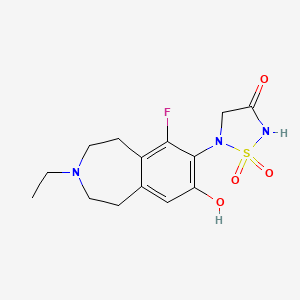


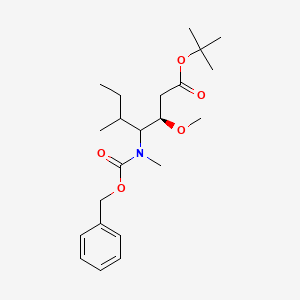

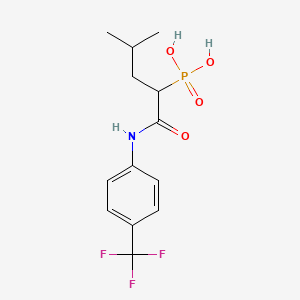
![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
